molecular formula C15H14FN5O2S B2835926 2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide CAS No. 1226443-84-0

2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide

Cat. No.: B2835926
CAS No.: 1226443-84-0
M. Wt: 347.37
InChI Key: SHVRVBQHKNWWLE-UHFFFAOYSA-N
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Description

The compound “2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antimicrobial Applications

Compounds with structural features similar to the queried compound have been synthesized and evaluated for their antimicrobial activities. For example, thiophene-based heterocycles, including triazolo and pyrazine derivatives, have shown potent antimicrobial activities against various pathogens. These compounds' efficacy against both bacterial and fungal species highlights their potential as broad-spectrum antimicrobial agents (Mabkhot et al., 2016).

Anticancer Applications

Derivatives similar to the compound of interest have been investigated for their anticancer properties. For instance, triazolo-thiadiazole derivatives have demonstrated significant in vitro antioxidant properties and induced apoptosis in hepatocellular carcinoma cell lines, suggesting a potential role in cancer therapy (Sunil et al., 2010). Moreover, pyrazolo-pteridine derivatives were synthesized and evaluated for their ability to induce cytological and biochemical changes in testicular germ cells, indicating potential as reproductive toxicants and highlighting the diverse biological activities of this chemical class (Kamal et al., 2017).

Molecular Probes for Receptor Studies

Compounds featuring the triazolo[4,3-a]pyrazin scaffold, such as SCH 442416, have been identified as high-affinity and selective antagonists for human adenosine receptors, specifically the A2A subtype. These findings demonstrate the compound class's utility in developing pharmacological probes for studying receptor functions, offering a tool for neurological and pharmacological research (Kumar et al., 2011).

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-19(2)12(22)9-24-15-18-17-13-14(23)20(7-8-21(13)15)11-5-3-10(16)4-6-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVRVBQHKNWWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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